p-Isopropylphenethyl alcohol
Overview
Description
P-Isopropylphenethyl alcohol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Industrial and Clinical Uses
p-Isopropylphenethyl alcohol, commonly referred to as isopropyl alcohol, has various applications in both industrial and clinical environments. It's used as an industrial solvent and as a preservative and antiseptic in clinical settings. This compound's mild irritant effects on eyes and mucous membranes are well-documented, though it is considered a weak sensitizer (García‐Gavín et al., 2011).
Role in Copolymer Preparation
In the field of polymer chemistry, isopropyl alcohol is used as a reaction solvent in the preparation of silicone–urea copolymers. These copolymers, characterized by their thermal and mechanical properties, are prepared through a process involving reactions at room temperature in isopropyl alcohol. The resulting copolymers demonstrate significant tensile strengths and are used in various applications (Yilgor et al., 2003).
Medical Implications of Dermal Absorption
Isopropyl alcohol-containing hand rubs, commonly used in healthcare for hand decontamination, have implications for dermal absorption. Studies reveal that isopropyl alcohol can be absorbed through adult human skin, leading to measurable blood levels. This absorption has social and medical implications, particularly in healthcare settings (Turner et al., 2004).
Photocatalytic Degradation
In the semiconductor industry, isopropyl alcohol is considered a potential pollutant. Research on photocatalytic degradation of gaseous isopropyl alcohol using internal-illuminated monolith photoreactors has shown significant removal efficiency. This technology could be applicable in cleanrooms for semiconductor processes (Lu et al., 2016).
Histological Assays in Laboratory Settings
Isopropyl alcohol serves as an alternative to ethyl alcohol in histological assays. Its use in tissue dehydration and paraffinization streamlines the process by eliminating the need for intermediate solvents, thereby simplifying and accelerating histological procedures (Viktorov & Proshin, 2003).
Effects on Biofilm Formation in Bacteria
Studies have shown that ethanol and isopropyl alcohol exposure can increase biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. This finding is particularly relevant in clinical settings, as these substances are commonly used for disinfection and infection prevention (Luther et al., 2015).
Environmental and Forensic Implications
In environmental and forensic studies, isopropyl alcohol is used as a biochemical marker. It helps in understanding the extent of ketosis at the time of death in medico-legal autopsies, providing critical insights into biochemical disturbances (Palmiere et al., 2012).
Raman Spectroscopy Applications
Isopropyl alcohol has been used in Raman spectroscopy studies. It's employed in the evanescent excitation and detection of substances using silicon-nitride strip waveguides, demonstrating its utility in analytical chemistry and photonics (Dhakal et al., 2014).
Safety and Toxicological Assessments
Safety assessments have been conducted for p-isopropylbenzyl alcohol, focusing on genotoxicity, toxicity, and environmental impact. These assessments provide crucial data for its safe use in various applications, including fragrance ingredients (Api et al., 2020).
Mechanism of Action
The mechanism of action of alcohols depends on their specific use. For instance, in hand sanitizers, most alcohol-based solutions are effective at inactivating enveloped viruses, including coronaviruses . Alcohol produces injury to cells by dehydration and precipitation of the cytoplasm or protoplasm, accounting for its bactericidal and antifungal action .
Biochemical Analysis
Biochemical Properties
It is known that alcohols can interact with various enzymes, proteins, and other biomolecules . For instance, ethanol, a simple alcohol, can interact with proteins and enzymes, affecting their structure and function . It’s plausible that p-Isopropylphenethyl alcohol may have similar interactions, but specific enzymes or proteins it interacts with are yet to be identified.
Cellular Effects
For example, ethanol can affect cell function by influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Alcohols can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies on other alcohols have shown that the effects can vary with different dosages
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGORNQRYUKUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051501 | |
Record name | 4-Isopropylphenylethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10099-57-7 | |
Record name | 4-(1-Methylethyl)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10099-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanol, 4-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanol, 4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Isopropylphenylethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-isopropylphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.